Polymethacrylate

描述

属性

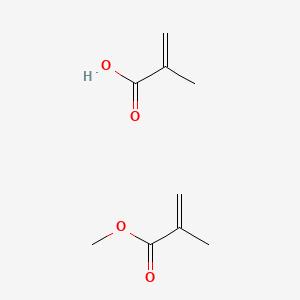

IUPAC Name |

methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2.C4H6O2/c1-4(2)5(6)7-3;1-3(2)4(5)6/h1H2,2-3H3;1H2,2H3,(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWVKTOUOPHGZRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)O.CC(=C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

113889-78-4, 733035-11-5, 117708-01-7, 25086-15-1 |

Source

|

| Record name | 2-Propenoic acid, 2-methyl-, polymer with methyl 2-methyl-2-propenoate, block | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113889-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, polymer with methyl 2-methyl-2-propenoate, diblock | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=733035-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, polymer with methyl 2-methyl-2-propenoate, graft | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117708-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methacrylic acid-methyl methacrylate copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25086-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50920865 |

Source

|

| Record name | 2-Methylprop-2-enoic acid--methyl 2-methylprop-2-enoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25086-15-1, 112666-18-9 |

Source

|

| Record name | 2-Propenoic acid, 2-methyl-, polymer with methyl 2-methyl-2-propenoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylprop-2-enoic acid--methyl 2-methylprop-2-enoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2-methyl-, polymer with methyl 2-methyl-2-propenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Architecture of Precision: A Technical Guide to Polymethacrylate-Based Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Polymethacrylates, a versatile class of polymers, have become indispensable in the design and development of advanced drug delivery systems. Their tunable physicochemical properties, excellent biocompatibility, and established regulatory acceptance make them ideal candidates for a wide range of pharmaceutical applications, from oral tablets to complex nanoparticle formulations. This technical guide provides an in-depth exploration of the structure and function of polymethacrylates in drug delivery, offering a comprehensive resource for researchers and developers in the field.

Core Structure and Chemical Diversity

Polymethacrylates are synthetic copolymers derived from methacrylic acid and its esters.[1][2] The fundamental structure consists of a carbon-carbon backbone with pendant carboxyl or ester groups. The identity of the "R" group on the ester moiety dictates the polymer's properties, such as its solubility and permeability.[3] This inherent chemical flexibility allows for the synthesis of a wide array of polymers with tailored characteristics.

The most well-known family of pharmaceutical polymethacrylates is the Eudragit® series. These copolymers are categorized based on their functional groups, which determine their solubility at different pH values. This pH-dependent solubility is a cornerstone of their application in targeted drug delivery.[3][4][5]

dot graph "Polymethyl_Methacrylate_Structure" { graph [rankdir="LR", splines=ortho, nodesep=0.5, size="7.6,4", bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "General structure of polymethacrylate."

Classification and Functional Properties of Eudragit® Polymers

Eudragit® polymers are broadly classified into cationic, anionic, and neutral types, each with distinct applications in drug delivery.

-

Anionic Polymethacrylates (Eudragit® L, S, FS): These polymers contain carboxylic acid groups and are insoluble in acidic media but dissolve at higher pH levels. This property makes them ideal for enteric coatings, protecting acid-labile drugs from the harsh environment of the stomach and enabling targeted release in the intestines or colon.[4][5]

-

Cationic Polymethacrylates (Eudragit® E): These polymers possess tertiary amine groups, rendering them soluble in acidic conditions up to pH 5.0. They are often used for taste masking and developing immediate-release formulations in the stomach.

-

Neutral Polymethacrylates (Eudragit® RL, RS, NE, NM): These polymers have quaternary ammonium groups (RL, RS) or are neutral esters (NE, NM) and exhibit pH-independent permeability. They are primarily used to formulate sustained-release dosage forms, where the release rate is controlled by diffusion through the polymer matrix. The ratio of highly permeable (RL) to poorly permeable (RS) polymers can be adjusted to achieve a desired release profile.[3]

Polymethacrylate-Based Drug Delivery Systems

Polymethacrylates are formulated into a variety of drug delivery systems, broadly categorized as macro-devices and particulate systems.

-

Macro-devices: These include matrix tablets and film coatings. In matrix tablets, the drug is homogeneously dispersed within the polymer. Film coatings are applied to tablets or pellets to control the site and rate of drug release.

-

Particulate Systems: These encompass microparticles and nanoparticles, which can be designed to encapsulate a wide range of therapeutic agents. These particulate carriers offer advantages such as improved drug stability, controlled release, and the potential for targeted delivery.[6]

Mechanisms of Drug Release

The release of drugs from polymethacrylate-based systems is governed by several mechanisms, often acting in concert:

-

Diffusion: The drug molecules move through the polymer matrix or pores filled with physiological fluids. This is the primary release mechanism for neutral, insoluble polymethacrylates.

-

Dissolution: The polymer dissolves at a specific pH, leading to the release of the encapsulated drug. This is characteristic of anionic and cationic polymethacrylates.

-

Swelling: The polymer absorbs water, leading to the formation of a gel layer through which the drug diffuses.

Quantitative Data on Polymethacrylate Drug Delivery Systems

The performance of polymethacrylate-based drug delivery systems is quantified by several key parameters, including drug loading capacity, entrapment efficiency, particle size, and drug release kinetics. The following tables summarize representative data from the literature.

Table 1: Drug Loading and Entrapment Efficiency

| Polymer System | Drug | Drug Loading (%) | Entrapment Efficiency (%) | Reference |

| Eudragit® RS PO/RL PO Microspheres | Felodipine | 10-20 | 51.4 - 80.4 | [7][8] |

| Eudragit® L100 Nanoparticles | Diclofenac Sodium | - | 25.8 - 62 | [9] |

| Eudragit® L100-55/PLGA Nanoparticles | Diclofenac Sodium | - | 56 - 81 | [9] |

Table 2: Particle Size of Polymethacrylate-Based Systems

| Polymer System | Method | Average Particle Size | Reference |

| PMMA Nanoparticles | Emulsion Polymerization | 470 ± 4 nm | [10] |

| Eudragit® RS PO/RL PO Microspheres | Emulsion Solvent Evaporation | 9.5 - 13.2 µm | [7][8] |

| Eudragit® L100 Nanoparticles | Nanoprecipitation | 241 - 274 nm | [9] |

Table 3: In Vitro Drug Release Kinetics

| Polymer System | Drug | Release Conditions | Cumulative Release | Time | Reference |

| Eudragit® L100 Nanoparticles | Diclofenac Sodium | pH 6.8 | ~92% | 12 h | [9] |

| Eudragit® L100-55/PLGA (50:50) Nanoparticles | Diclofenac Sodium | pH 6.8 | ~81% | 72 h | [9] |

| Eudragit® L100-55 Coated Tablets | Prednisolone | pH > 5.5 | >80% | - | [11] |

Experimental Protocols

Synthesis of Polymethacrylate Nanoparticles by Emulsion Polymerization

Emulsion polymerization is a widely used method for synthesizing polymethacrylate nanoparticles.[12]

Materials:

-

Methyl methacrylate (MMA) monomer

-

Initiator (e.g., potassium persulfate)

-

Surfactant (e.g., sodium dodecyl sulfate)

-

Deionized water

Procedure:

-

Prepare an aqueous solution of the surfactant in a reaction vessel.

-

Add the MMA monomer to the surfactant solution while stirring vigorously to form an emulsion.

-

Heat the emulsion to the desired reaction temperature (typically 70-80 °C).

-

Add the initiator to start the polymerization.

-

Continue the reaction for a specified time (e.g., 4-6 hours) under constant stirring and temperature.

-

Cool the resulting nanoparticle dispersion to room temperature.

-

Purify the nanoparticles by dialysis or centrifugation to remove unreacted monomer and surfactant.

Characterization of Polymethacrylate Drug Delivery Systems

Particle Size and Morphology:

-

Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of nanoparticles in suspension.

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Provide high-resolution images of the particle size, shape, and surface morphology.[10]

Solid-State Characterization:

-

Differential Scanning Calorimetry (DSC): Determines the glass transition temperature (Tg) and melting point (Tm) of the polymer and drug, providing information on the physical state of the drug within the polymer matrix (amorphous or crystalline).

-

Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the chemical structure and potential interactions between the drug and the polymer.

In Vitro Drug Release:

-

Place a known amount of the drug-loaded formulation in a dissolution apparatus (e.g., USP Apparatus 2).

-

Use a dissolution medium that simulates the relevant physiological conditions (e.g., simulated gastric fluid, simulated intestinal fluid).

-

Maintain a constant temperature (37 °C) and stirring speed.

-

Withdraw samples at predetermined time intervals.

-

Analyze the drug concentration in the samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

-

Plot the cumulative percentage of drug released versus time.[13][14]

Stimuli-Responsive Drug Delivery

A key advantage of certain polymethacrylates is their responsiveness to physiological stimuli, particularly pH. This allows for the design of "smart" drug delivery systems that release their payload at a specific site of action.

pH-Responsive Release from Eudragit® L100-55

Eudragit® L100-55 is an anionic polymethacrylate that is insoluble in the acidic environment of the stomach (pH 1-3) but dissolves in the mildly acidic to neutral environment of the small intestine (pH > 5.5).[11][15]

Conclusion

Polymethacrylates represent a highly versatile and valuable class of polymers for the development of a wide array of drug delivery systems. Their well-defined structure-function relationships, coupled with their stimuli-responsive nature, provide formulators with a powerful toolkit to control the fate of therapeutic agents in the body. A thorough understanding of their chemical properties, formulation techniques, and release mechanisms is essential for harnessing their full potential in creating the next generation of innovative and effective pharmaceutical products.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Effects of Prepolymerized Particle Size and Polymerization Kinetics on Volumetric Shrinkage of Dental Modeling Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Systematic Overview of Eudragit® Based Copolymer for Smart Healthcare - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Formulation and In vitro Characterization of Eudragit® L100 and Eudragit® L100-PLGA Nanoparticles Containing Diclofenac Sodium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. In vitro drug release study of methacrylate polymer blend system: effect of polymer blend composition, drug loading and solubilizing surfactants on drug release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Biocompatibility of Polymethacrylate for In Vivo Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo biocompatibility of polymethacrylate (PMA), a widely utilized class of synthetic polymers in biomedical applications. This document synthesizes key findings on the material's interaction with biological systems, focusing on in vivo studies. It offers quantitative data, detailed experimental protocols, and visual representations of the underlying biological signaling pathways to aid researchers in the design and evaluation of PMA-based medical devices and drug delivery systems.

Introduction to Polymethacrylate and In Vivo Biocompatibility

Polymethacrylates, most notably poly(methyl methacrylate) (PMMA), are extensively used in medicine and dentistry due to their favorable mechanical properties, processability, and general biocompatibility. Applications range from bone cements in orthopedic surgery and intraocular lenses to dental prosthetics and drug delivery vehicles. However, the long-term success of these implants is intrinsically linked to their interaction with the host's biological environment.

Biocompatibility is defined as the ability of a material to perform with an appropriate host response in a specific application. For in vivo applications, this primarily involves minimizing adverse reactions such as chronic inflammation, cytotoxicity, and fibrous encapsulation that can impair device function and longevity. The biocompatibility of PMA is influenced by various factors including its chemical composition, surface properties, and the size and shape of particulate debris.

In Vivo Biocompatibility Assessment of Polymethacrylate

The in vivo evaluation of PMA biocompatibility typically involves implantation studies in animal models, followed by a thorough analysis of the host tissue response at the implant site. Common animal models include rats and mice, with subcutaneous implantation being a frequently used method to assess the local tissue reaction.

The primary host reaction to an implanted biomaterial is the foreign body response (FBR). This is a complex biological cascade that begins with protein adsorption onto the implant surface, followed by the recruitment and activation of immune cells, particularly macrophages. Over time, this can lead to the formation of a fibrous capsule around the implant. The thickness and composition of this capsule are critical indicators of the material's biocompatibility.

Key parameters assessed in in vivo biocompatibility studies of PMA include:

-

Inflammatory Cell Infiltration: The type and density of inflammatory cells (e.g., neutrophils, lymphocytes, macrophages) at the implant-tissue interface.

-

Fibrous Capsule Formation: The thickness and maturity of the collagenous capsule surrounding the implant.

-

Tissue Integration: The degree of apposition and integration of the surrounding tissue with the implant.

-

Cytokine and Chemokine Expression: The local concentration of signaling molecules that mediate the inflammatory response.

-

Systemic Toxicity: Evaluation of any adverse effects on distant organs.

-

Genotoxicity: Assessment of the material's potential to cause genetic damage.

Quantitative Data on In Vivo Biocompatibility of Polymethyl Methacrylate (PMMA)

The following tables summarize quantitative data from in vivo studies on PMMA, providing insights into the typical host response.

Table 1: Inflammatory Response to PMMA Particles in a Rat Air Pouch Model

| Particle Type | Size (µm) | Dose (particles/mL) | White Blood Cell (WBC) Count (cells/mL) | Tumor Necrosis Factor (TNF) (pg/mL) | Prostaglandin E2 (PGE2) (pg/mL) | Neutral Metalloprotease (NMP) (U/mL) |

| Irregular | < 20 | - | Significantly higher than large particles | Significantly higher than large particles | Significantly higher than large particles | Significantly higher than large particles |

| Spherical | 1-10 | 4 x 10^6 | Lower than large particles | Significantly higher than large particles | Lower than large particles | Lower than large particles |

| Spherical | 10-126 | 1.7 x 10^6 | Higher than small particles | Lower than small particles | Higher than small particles | Higher than small particles |

Data synthesized from a study by Goodman et al.

Table 2: Histomorphometric Analysis of Tissue Response to Subcutaneously Implanted PMMA in Rats

| Time Point | Inflammatory Cell Count (cells/mm²) | Fibrous Capsule Thickness (µm) |

| 2 weeks | High infiltration of histiocytes | Initial capsule formation |

| 4 weeks | Reduced inflammatory cells | Organized fibrous capsule |

| 8 weeks | Predominantly histiocytic granuloma | Stable fibrous capsule |

| 16 weeks | Stable histiocytic granuloma | Stable fibrous capsule |

Qualitative to quantitative interpretation based on the findings of Teixeira et al.

Key Experimental Protocols for In Vivo Studies

This section provides generalized methodologies for key experiments cited in the evaluation of PMA biocompatibility.

Protocol for Subcutaneous Implantation of PMMA in a Rodent Model

This protocol outlines the general steps for implanting PMA specimens subcutaneously in rats to evaluate the local tissue response.

-

Material Preparation:

-

Prepare PMMA specimens in the desired form (e.g., discs, rods, or particles).

-

Sterilize the specimens using an appropriate method, such as ethylene oxide or gamma irradiation.

-

-

Animal Model:

-

Use adult male Wistar or Sprague-Dawley rats (250-300g).

-

Acclimatize the animals for at least one week before the procedure.

-

-

Surgical Procedure:

-

Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

-

Shave and disinfect the dorsal skin.

-

Create a small incision in the skin.

-

Create a subcutaneous pocket by blunt dissection.

-

Insert the sterilized PMMA implant into the pocket.

-

Suture the incision.

-

-

Post-operative Care:

-

Administer analgesics as required.

-

Monitor the animals for any signs of infection or distress.

-

-

Explantation and Tissue Harvest:

-

At predetermined time points (e.g., 1, 4, 8, and 12 weeks), euthanize the animals.

-

Carefully excise the implant along with the surrounding tissue.

-

Protocol for Histological and Histomorphometric Analysis of Peri-implant Tissue

This protocol describes the processing and analysis of the harvested tissue to assess the cellular response and fibrous capsule formation.

-

Tissue Fixation and Processing:

-

Fix the explanted tissue in 10% neutral buffered formalin for at least 24 hours.

-

Dehydrate the tissue through a series of graded ethanol solutions.

-

Clear the tissue in xylene.

-

Embed the tissue in paraffin wax.

-

-

Sectioning and Staining:

-

Section the paraffin blocks into 5 µm thick sections.

-

Mount the sections on glass slides.

-

Deparaffinize and rehydrate the sections.

-

Stain the sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome for collagen visualization.

-

-

Microscopic Analysis:

-

Examine the stained sections under a light microscope.

-

Qualitatively assess the inflammatory infiltrate, tissue organization, and vascularization.

-

-

Histomorphometric Analysis:

-

Capture digital images of the implant-tissue interface.

-

Use image analysis software to quantify:

-

The number and type of inflammatory cells per unit area.

-

The thickness of the fibrous capsule at multiple points around the implant.

-

-

Signaling Pathways in the Foreign Body Response to Polymethacrylate

The host response to implanted PMA is governed by a complex network of signaling pathways. The following diagrams illustrate key aspects of this response.

Experimental Workflow for In Vivo Biocompatibility Testing

Caption: Workflow for in vivo biocompatibility testing of PMA.

Initial Events in the Foreign Body Response to PMA

Polymethacrylate Degradation in Physiological Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Polymethacrylates are a versatile class of polymers widely utilized in biomedical applications, ranging from bone cements and dental materials to drug delivery systems and tissue engineering scaffolds. Their biocompatibility and tunable mechanical properties make them highly attractive for these roles. However, the long-term performance and biocompatibility of these materials are intrinsically linked to their degradation behavior under physiological conditions. This guide provides a detailed examination of the core mechanisms governing polymethacrylate degradation, summarizes key quantitative data, outlines experimental protocols for degradation studies, and explores the cellular responses to degradation byproducts.

Core Degradation Mechanisms

The degradation of polymethacrylates in the physiological environment is a complex process influenced by the polymer's chemical structure, the surrounding biological milieu, and mechanical stresses. The primary mechanisms of degradation include hydrolysis, enzymatic action, and oxidative processes. While polymethacrylates are generally considered to have slow degradation rates in vivo, these mechanisms can significantly impact their long-term stability and biocompatibility.[1]

Hydrolytic Degradation

Hydrolytic degradation involves the cleavage of chemical bonds in the polymer backbone or side chains through reaction with water. For polymethacrylates, the ester groups in the side chains are susceptible to hydrolysis, which can lead to the formation of poly(methacrylic acid) and the corresponding alcohol. This process can be accelerated by changes in pH and temperature.

The hydrolysis of the ester groups can alter the physical and mechanical properties of the polymer. For instance, the hydrolysis of poly(methyl methacrylate) (PMMA) in the outer layers of bone cement has been observed after aging in an isotonic fluid at physiological temperatures, leading to reduced mechanical and fatigue properties.[2] The initial phase of this process often involves the diffusion of water into the polymer matrix.[2]

While some studies on retrieved PMMA bone cements have shown evidence of hydrolysis, others have found no significant hydrolysis of the ester groups or degradation of the main polymer chain, even after long-term implantation.[1][3] This discrepancy may be due to differences in the specific cement formulations, implantation sites, and the local biological environment.[3]

Enzymatic Degradation

Enzymatic degradation involves the catalysis of polymer chain cleavage by enzymes present in the body. While the carbon-carbon backbone of polymethacrylates is generally resistant to enzymatic attack, the ester side chains can be susceptible to hydrolysis catalyzed by esterases.[4][5] The extent of enzymatic degradation is highly dependent on the specific type of polymethacrylate and the presence of specific enzymes.

For example, some studies have shown that poly(methyl methacrylate) is not significantly affected by enzymes such as esterase, papain, trypsin, or chymotrypsin in vitro.[4] However, other research suggests that certain enzymes can accelerate the hydrolysis of polyesters.[5] The enzymatic degradation of polymers is a surface erosion process, as hydrophilic enzymes have difficulty penetrating a hydrophobic polymer matrix.[5]

Oxidative Degradation

Oxidative degradation is initiated by reactive oxygen species (ROS), such as superoxide radicals, hydroxyl radicals, and hydrogen peroxide, which can be generated by inflammatory cells (e.g., macrophages and neutrophils) in response to an implanted material.[6] This process can lead to polymer chain scission and a decrease in molecular weight.[6]

In the context of orthopedic implants, in vivo degradation of acrylic bone cements is thought to be related to the local biological response to the implant.[3] Artificial aging of acrylic cements in an oxidative environment has been shown to reproduce the degradation mechanisms observed in retrieved hip implants, suggesting that oxidative processes play a significant role in their in vivo degradation.[6] The degradation products of polymethacrylates, such as residual monomers, can also induce oxidative stress in cells.[7][8]

Quantitative Analysis of Degradation

The following tables summarize quantitative data from various studies on the degradation of polymethacrylates under different conditions.

Table 1: Changes in Mechanical and Physical Properties of PMMA Bone Cement After In Vitro Aging

| Property | Aging Conditions | Duration | Observation | Reference |

| Weight Change | Ringer's solution at 37°C | 30 days | ~2% increase | [2] |

| Tensile Strength | Seawater immersion | 36 months | ~69% degradation | [9] |

| Tensile Strength | Drinking water immersion | 36 months | ~71% degradation | [9] |

| Young's Modulus | Seawater immersion | 36 months | ~77% drop | [9] |

| Young's Modulus | Drinking water immersion | 36 months | ~78% drop | [9] |

Table 2: Molecular Weight Changes of Polymethacrylates Under Degradation

| Polymer | Degradation Condition | Duration | Molecular Weight Change | Reference |

| CMW1 Bone Cement | In vivo (hip arthroplasty) | 7-30 years | No correlation between molecular weight and implantation time | [1][3] |

| Palacos R and Simplex P Cements | In vivo (retrieved) | Up to 23 years | Decrease in molecular weight | [3] |

| P(MMA-co-BA-co-AA) | UV irradiation (254 nm) | > 60 min | Decrease in average molecular weight (Mw) | [10] |

| Acrylic Bone Cements | In vitro (oxidative environment) | Not specified | Molecular weight degradation | [6] |

Experimental Protocols for Degradation Studies

The following are detailed methodologies for key experiments cited in the literature for studying polymethacrylate degradation.

In Vitro Hydrolytic Degradation of PMMA Bone Cement

-

Objective: To simulate the in vivo aging of PMMA bone cement and evaluate changes in its properties.

-

Materials: Two commercial bone cements, Ringer's solution (isotonic fluid).

-

Protocol:

-

Prepare bone cement specimens according to manufacturer's instructions.

-

Immerse the specimens in Ringer's solution at a physiological temperature of 37°C.

-

Age the specimens for a defined period (e.g., 60 days).

-

At specified time points, remove specimens and perform the following analyses:

-

Moisture Uptake: Measure the change in weight of the specimens.

-

Mechanical Testing: Conduct tensile or bending tests to determine properties like tensile strength and Young's modulus.

-

Fatigue Testing: Evaluate the material's resistance to cyclic loading.

-

Microstructural Analysis: Use techniques like scanning electron microscopy (SEM) to observe changes in the polymer's surface morphology.

-

Chemical Analysis: Employ Fourier Transform Infrared Spectroscopy (FTIR) to detect changes in chemical structure, such as the hydrolysis of ester groups.[2]

-

-

Analysis of In Vivo Degradation of Retrieved Bone Cements

-

Objective: To assess the long-term in vivo behavior of PMMA bone cement from retrieved orthopedic implants.

-

Materials: Retrieved CMW1 bone cements from patients undergoing revision total hip arthroplasty (implantation time of 7-30 years).

-

Protocol:

-

Specimen Preparation: Carefully extract the bone cement from the retrieved implants.

-

Mechanical Testing:

-

Perform a three-point bending test to assess bending strength and bending modulus.

-

-

Molecular Weight Analysis:

-

Use Gel Permeation Chromatography (GPC) to determine the molecular weight distribution of the polymer.

-

-

Chemical Structure Analysis:

-

Utilize Fourier-Transform Infrared Spectroscopy (FTIR) to analyze the chemical structure and identify any changes, such as hydrolysis of the ester groups.

-

-

Porosity Evaluation:

-

Cellular and Tissue Responses to Degradation Products

The biocompatibility of polymethacrylates is not only determined by the bulk material but also by the release of degradation products and residual monomers.[11] Leaching of substances like methyl methacrylate (MMA) monomer can lead to cytotoxic effects.[11]

While PMMA is generally considered biocompatible, its degradation products can elicit cellular responses.[7] For instance, PMMA particles have been shown to be taken up by human cell lines, and while no short-term toxicity was observed, there is evidence that they can induce oxidative stress within cells.[7] The surface composition of these particles plays a key role in their potential to alter cell signaling pathways.[7]

The interaction of degradation products with cells can trigger inflammatory responses. This is particularly relevant in the context of oxidative degradation, where the release of polymer fragments can attract inflammatory cells, which in turn produce more ROS, potentially creating a self-perpetuating cycle of inflammation and material degradation.

Conclusion

The degradation of polymethacrylates in physiological conditions is a multifaceted process involving hydrolytic, enzymatic, and oxidative mechanisms. While generally slow, this degradation can influence the long-term mechanical integrity and biocompatibility of biomedical devices. A thorough understanding of these degradation pathways is crucial for the design of more durable and biocompatible polymethacrylate-based materials for medical applications. Future research should focus on developing standardized in vitro aging protocols that can accurately predict the in vivo performance of these materials and further elucidate the complex interactions between degradation products and the biological environment.

References

- 1. researchgate.net [researchgate.net]

- 2. Ageing and moisture uptake in polymethyl methacrylate (PMMA) bone cements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The long-term in vivo behavior of polymethyl methacrylate bone cement in total hip arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The enzymatic degradation of polymers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Structural degradation of acrylic bone cements due to in vivo and simulated aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Investigation of the oxidative stress condition for occupational exposure to methyl methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Degradation of ultra-high molecular weight poly(methyl methacrylate- co -butyl acrylate- co -acrylic acid) under ultra violet irradiation - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25313J [pubs.rsc.org]

- 11. Biocompatibility of polymethylmethacrylate resins used in dentistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Polymethacrylate Derivatives for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of polymethacrylate derivatives, a versatile class of polymers widely utilized in drug delivery systems. From their synthesis and characterization to their functional performance in controlling drug release, this document serves as a technical resource for professionals in the pharmaceutical sciences.

Introduction to Polymethacrylate Derivatives

Polymethacrylate derivatives are a significant class of synthetic polymers with a long history of use in biomedical applications, including restorative dental composites, contact lenses, and bone cement.[1] Their popularity in drug delivery stems from their biocompatibility, functional versatility, and tunable properties.[2] These polymers, often known by the trade name Eudragit®, offer a range of functionalities that allow for the development of sophisticated drug delivery systems, such as enteric coatings, sustained-release matrices, and targeted drug carriers.[3][4][5]

The fundamental structure of polymethacrylates consists of a repeating methacrylate monomer unit. The versatility of this class of polymers arises from the wide variety of chemical groups that can be incorporated as the ester side chain (R group), leading to a broad spectrum of physicochemical properties.[1] This allows for the precise tailoring of the polymer to suit the specific requirements of the drug and the desired release profile.

Core Physicochemical Properties

The performance of polymethacrylate derivatives in drug delivery is dictated by a set of key physicochemical properties. Understanding and controlling these properties is crucial for the rational design of effective drug formulations.

Molecular Weight and Polydispersity

The molecular weight (Mw) and its distribution (polydispersity index, PDI) are fundamental characteristics of polymers that significantly influence their mechanical and thermal properties.[6] In the context of drug delivery, Mw can affect the viscosity of the polymer solution, the mechanical strength of the resulting formulation (e.g., a tablet matrix), and the drug release kinetics.[3] High molecular weight polymers generally lead to a higher glass transition temperature (Tg) and form a more viscous diffusion boundary layer, which can help in stabilizing amorphous solid dispersions and sustaining drug release.[3]

| Polymer Derivative | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) | Reference |

| Eudragit E100 | ~47,000 | - | [4] |

| Eudragit L100 | ~125,000 | - | [4] |

| Eudragit S100 | ~125,000 | - | [4] |

| Eudragit RL100 | - | - | [4] |

| Eudragit RS100 | - | - | [4] |

| High Mw PMMA | 1.25 x 10^6 | 1.21 | [6] |

| Ultrahigh Mw PMMA | 3.61 x 10^6 | - | [6] |

| Amphiphilic PMAs | 2,200 - 2,800 | - | [7] |

Glass Transition Temperature (Tg)

The glass transition temperature (Tg) is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This property is critical for the stability of amorphous solid dispersions, where the drug is molecularly dispersed within the polymer matrix. A high Tg is desirable to prevent the recrystallization of the amorphous drug, thereby maintaining its enhanced solubility.[3] The Tg of polymethacrylate derivatives can be influenced by their molecular weight, chemical structure, and the presence of plasticizers.[8][9] For instance, the Tg of atactic poly(methyl methacrylate) (PMMA) is around 105 °C, but this can be increased by using free radical initiators that promote branching.[8][9]

| Polymer Derivative/Copolymer | Glass Transition Temperature (°C) | Reference |

| Atactic PMMA | 105 | [8] |

| Commercial PMMA Grades | 85 - 165 | [8] |

| PMMA (with DTBP initiator) | ~125 | [9] |

| Eudragit S 100 | >150 | [4] |

| Eudragit L 100 | >150 | [4] |

| Eudragit E100 | 48 | [4] |

Solubility and pH-Responsiveness

A key feature of many polymethacrylate derivatives, particularly the Eudragit® family, is their pH-dependent solubility. This property is exploited to create enteric coatings that protect acid-labile drugs from the harsh environment of the stomach and to target drug release to specific regions of the gastrointestinal tract.[5] The solubility is determined by the presence of ionizable functional groups on the polymer side chains.

-

Anionic Polymethacrylates (e.g., Eudragit® L, S): These polymers contain carboxylic acid groups and are insoluble in acidic gastric fluid but dissolve at higher pH values found in the small intestine and colon.[5] For example, Eudragit® L100 dissolves at pH > 6.0, while Eudragit® S100 dissolves at pH > 7.0.[4]

-

Cationic Polymethacrylates (e.g., Eudragit® E): These polymers possess tertiary amine groups that are protonated and become soluble in acidic conditions (pH < 5.0), making them suitable for taste masking and immediate release in the stomach.[4][5]

-

Neutral Polymethacrylates (e.g., Eudragit® RL, RS, NE, NM): These polymers are generally insoluble in aqueous media but are permeable to water. They are used for creating pH-independent, sustained-release formulations.[4]

| Polymer Derivative | Chemical Composition | Solubility Profile | Reference |

| Eudragit® E 100/EPO | Cationic copolymer of dimethylaminoethyl methacrylate, butyl methacrylate, and methyl methacrylate | Soluble in gastric fluid up to pH 5.0 | [4] |

| Eudragit® L 100 | Anionic copolymer of methacrylic acid and methyl methacrylate | Soluble at pH > 6.0 | [4] |

| Eudragit® S 100 | Anionic copolymer of methacrylic acid and methyl methacrylate | Soluble at pH > 7.0 | [4] |

| Eudragit® FS 30 D | Anionic copolymer of methyl acrylate, methyl methacrylate and methacrylic acid | Soluble at pH > 7.0 | [4] |

| Eudragit® RL/RS | Copolymers of ethyl acrylate, methyl methacrylate, and a low content of methacrylic acid ester with quaternary ammonium groups | pH-independent permeability | [4] |

Synthesis and Characterization

The synthesis of polymethacrylate derivatives is most commonly achieved through free-radical polymerization of the corresponding methacrylate monomers.[2] This method allows for the preparation of a wide range of polymers with varying properties by controlling the reaction conditions and the choice of monomers and initiators.

Synthesis Workflow

The general workflow for the synthesis of polymethacrylate derivatives for drug delivery applications can be visualized as follows:

Caption: General workflow for the synthesis of polymethacrylate derivatives.

Experimental Protocols for Key Characterization Techniques

Principle: SEC separates molecules based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules. By using a set of polymer standards with known molecular weights, a calibration curve can be generated to determine the molecular weight and polydispersity of the synthesized polymer.[10][11]

Methodology:

-

Sample Preparation: Dissolve a known concentration of the polymethacrylate derivative in a suitable solvent (e.g., tetrahydrofuran, THF).

-

Instrumentation: Utilize an SEC system equipped with a pump, injector, a series of columns packed with porous gel, and a detector (typically a refractive index detector). A multi-angle light scattering (MALLS) detector can be used for absolute molecular weight determination.[11]

-

Analysis: Inject the polymer solution into the SEC system. The elution time is recorded, and the molecular weight is calculated based on the calibration curve. The PDI is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn).

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine thermal transitions like the glass transition temperature (Tg).[10]

Methodology:

-

Sample Preparation: Accurately weigh a small amount of the dry polymer sample (typically 5-10 mg) into an aluminum DSC pan and seal it.

-

Instrumentation: Use a DSC instrument.

-

Analysis: Place the sample pan and an empty reference pan in the DSC cell. Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The Tg is identified as a change in the heat capacity, appearing as a step-like transition in the DSC thermogram.

Principle: These studies evaluate the rate and extent of drug release from a formulation under controlled conditions that simulate the physiological environment.

Methodology:

-

Formulation Preparation: Prepare the drug-loaded polymethacrylate formulation (e.g., tablets, microparticles).

-

Dissolution Apparatus: Use a standard dissolution apparatus (e.g., USP Apparatus 1 for baskets or Apparatus 2 for paddles).

-

Dissolution Medium: Select a dissolution medium that mimics the relevant physiological fluid (e.g., simulated gastric fluid, simulated intestinal fluid). The pH of the medium is critical for pH-responsive polymers.

-

Procedure: Place the formulation in the dissolution vessel containing the pre-warmed medium. Agitate the medium at a constant speed. At predetermined time intervals, withdraw aliquots of the medium and replace with fresh medium.

-

Drug Quantification: Analyze the drug concentration in the withdrawn samples using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

-

Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Drug Release Mechanisms and Kinetics

The release of a drug from a polymethacrylate-based delivery system is a complex process that can be governed by several mechanisms, often acting in concert. Understanding these mechanisms is essential for designing formulations with the desired release profile.

Drug Release from Matrix Systems

In a matrix system, the drug is uniformly dispersed within the polymer.[12] The primary mechanisms of drug release are:

-

Diffusion: The drug diffuses through the polymer matrix. For insoluble matrices, the release follows Fickian diffusion. The release rate is influenced by the drug's solubility in the polymer and the tortuosity of the diffusion path.[13]

-

Swelling: Hydrophilic polymers can absorb water and swell, forming a gel layer. The drug then diffuses through this swollen matrix. The swelling process can significantly alter the diffusion path and rate.[12][14]

-

Erosion: The polymer matrix itself can slowly dissolve or degrade over time, releasing the entrapped drug. This is a key mechanism for biodegradable polymers.[15]

The interplay of these mechanisms determines the overall drug release kinetics. For example, in some cases, an "anomalous" transport is observed, which is a combination of diffusion and erosion.[13][15]

Caption: Key mechanisms governing drug release from a polymer matrix.

Biocompatibility

For any material intended for use in drug delivery, biocompatibility is a paramount consideration. Polymethacrylates, particularly poly(methyl methacrylate) (PMMA), have a long history of use in medical devices and are generally considered biocompatible.[16][17] However, the potential for leaching of residual monomers, which can cause cytotoxicity and tissue irritation, must be carefully evaluated.[16][17] The biocompatibility of polymethacrylate derivatives can be influenced by their chemical composition, surface properties, and any degradation products.

Conclusion

Polymethacrylate derivatives represent a highly versatile and valuable class of polymers for the development of advanced drug delivery systems. Their tunable physicochemical properties, including molecular weight, glass transition temperature, and pH-dependent solubility, allow for the precise control of drug release kinetics. A thorough understanding of their synthesis, characterization, and drug release mechanisms, as outlined in this guide, is essential for researchers and drug development professionals to harness the full potential of these remarkable materials in creating safer and more effective medicines.

References

- 1. Exploration of polymethacrylate structure-property correlations: Advances towards combinatorial and high-throughput methods for biomaterials discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 3. ondrugdelivery.com [ondrugdelivery.com]

- 4. A Systematic Overview of Eudragit® Based Copolymer for Smart Healthcare - PMC [pmc.ncbi.nlm.nih.gov]

- 5. csfarmacie.cz [csfarmacie.cz]

- 6. Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Poly(methyl methacrylate) - Wikipedia [en.wikipedia.org]

- 9. Improving glass transition temperatures of PMMA | Makevale [blog.makevale.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. juniperpublishers.com [juniperpublishers.com]

- 13. Drug release behaviour from methyl methacrylate-starch matrix tablets: effect of polymer moisture content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Water based PHEMA hydrogels for controlled drug delivery [degruyterbrill.com]

- 15. mdpi.com [mdpi.com]

- 16. Biocompatibility of polymethylmethacrylate resins used in dentistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Understanding the Glass Transition Temperature of Atactic Polymethyl Methacrylate (a-PMMA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the glass transition temperature (Tg) of atactic polymethyl methacrylate (a-PMMA), a critical parameter influencing its physical properties and applications. This document details the factors affecting the Tg of a-PMMA, the primary experimental techniques for its determination, and the underlying theoretical concepts.

Introduction to the Glass Transition in a-PMMA

The glass transition is a reversible physical transition in amorphous materials, including atactic PMMA, from a hard, rigid, glassy state to a more flexible, rubbery state. This transition occurs over a temperature range rather than at a specific melting point. The glass transition temperature (Tg) is a crucial characteristic that dictates the material's mechanical properties, processing conditions, and performance in various applications, including drug delivery systems. For atactic PMMA, the commonly cited Tg is approximately 105 °C. However, commercial grades of PMMA exhibit a broad range of Tg values, typically from 85 to 165 °C, due to variations in composition, such as the inclusion of comonomers.

Factors Influencing the Glass Transition Temperature of a-PMMA

The glass transition temperature of a-PMMA is not an intrinsic material constant but is influenced by a variety of factors at the molecular level. Understanding these factors is critical for controlling the material properties for specific applications.

A diagram illustrating the logical relationships between these factors is presented below.

Molecular Weight

The glass transition temperature of polymers, including a-PMMA, is dependent on their molecular weight. For low molecular weights, the Tg increases with increasing molecular weight. This is due to the reduction in free volume associated with chain ends. As the molecular weight increases, the concentration of chain ends decreases, leading to a higher temperature required for the onset of large-scale segmental motion. This relationship can be described by the Flory-Fox equation. Simulations have shown that for PMMA, an increase in the number of monomers per chain leads to a higher glass transition temperature.

Tacticity

Tacticity, the stereochemical arrangement of the chiral centers in a polymer chain, significantly impacts the Tg of PMMA. Atactic PMMA has a random arrangement of its ester side groups. In contrast, isotactic PMMA (side groups on the same side) and syndiotactic PMMA (alternating side groups) have more regular structures. This regularity affects chain packing and intermolecular interactions. Generally, syndiotactic PMMA has the highest Tg, followed by atactic PMMA, and then isotactic PMMA. The more stable chemical structures of atactic and syndiotactic PMMA lead to higher Tg values.

Plasticizers and Comonomers

The addition of plasticizers, which are low molecular weight substances, increases the free volume and reduces intermolecular forces between polymer chains. This leads to a decrease in the glass transition temperature. Comonomers incorporated into the PMMA backbone can either increase or decrease the Tg, depending on their chemical structure and the flexibility they impart to the polymer chain.

Experimental Determination of Glass Transition Temperature

Several thermal analysis techniques are employed to measure the glass transition temperature of polymers. The most common methods are Differential Scanning Calorimetry (DSC), Dynamic Mechanical Analysis (DMA), and Thermomechanical Analysis (TMA).

Differential Scanning Calorimetry (DSC)

DSC is a widely used technique that measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat flow curve, corresponding to a change in the heat capacity of the material.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the a-PMMA sample into a standard aluminum DSC pan.

-

Seal the pan using a sample press to ensure good thermal contact.

-

Prepare an empty sealed aluminum pan as a reference.

-

-

Instrument Setup and Calibration:

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium.

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the cell with an inert gas, typically nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected Tg (e.g., 30 °C).

-

Perform a preliminary heating and cooling cycle to erase the thermal history of the sample. For example, heat to 190°C at 10°C/min, hold for 1 minute, and then cool to 30°C at 10°C/min.

-

Heat the sample at a controlled rate (e.g., 10 K/min) through the glass transition region to a temperature well above the Tg (e.g., 150 °C).

-

-

Data Analysis:

-

The glass transition temperature is determined from the resulting heat flow versus temperature curve.

-

The Tg is typically taken as the midpoint of the step-like transition in the heat flow signal.

-

Dynamic Mechanical Analysis (DMA)

DMA is a highly sensitive technique for determining the Tg of polymers. It measures the mechanical properties of a material as a function of temperature, time, and frequency under an oscillating force. The glass transition is associated with a significant change in the storage modulus (E'), loss modulus (E''), and tan delta (the ratio of loss modulus to storage modulus).

-

Sample Preparation:

-

Prepare a rectangular sample of a-PMMA with well-defined dimensions (e.g., 50 mm x 5 mm x 2 mm).

-

-

Instrument Setup:

-

Mount the sample in the DMA instrument using an appropriate clamping system, such as a single or dual cantilever, or a three-point bending setup.

-

-

Measurement Parameters:

-

Apply a sinusoidal strain or stress to the sample at a fixed frequency (e.g., 1 Hz).

-

Ramp the temperature at a controlled rate (e.g., 3 K/min) over a range that encompasses the glass transition.

-

-

Data Analysis:

-

The Tg can be determined from the DMA data in three common ways:

-

The onset of the drop in the storage modulus (E').

-

The peak of the loss modulus (E'') curve.

-

The peak of the tan delta curve.

-

-

It is important to specify which of these definitions is used when reporting the Tg value.

-

Thermomechanical Analysis (TMA)

TMA measures the dimensional changes of a material as a function of temperature under a constant force. The glass transition is identified by a change in the coefficient of thermal expansion (CTE).

-

Sample Preparation:

-

Prepare a sample with a flat surface. For accurate CTE measurements, the top and bottom surfaces should be parallel.

-

-

Instrument Setup:

-

Place the sample on the TMA stage.

-

Select an appropriate probe, such as an expansion or penetration probe. For CTE measurements, an expansion probe is used with a small, constant force to ensure contact.

-

-

Thermal Program:

-

Heat the sample at a constant rate (e.g., 5 °C/min) through the glass transition region.

-

-

Data Analysis:

-

Plot the change in dimension versus temperature.

-

The Tg is determined as the temperature at which there is a distinct change in the slope of the dimension-temperature curve, indicating a change in the CTE.

-

A generalized experimental workflow for determining the Tg of a-PMMA is depicted below.

Quantitative Data on the Glass Transition Temperature of a-PMMA

The following table summarizes reported Tg values for a-PMMA under various conditions. It is important to note that the reported values can vary depending on the specific experimental conditions and the method of data analysis.

| Measurement Technique | Molecular Weight ( g/mol ) | Heating Rate/Frequency | Glass Transition Temperature (Tg) (°C) | Reference |

| DSC | Not specified | 10 K/min | 109 - 110 | |

| DSC | Not specified | 10 °C/min | ~120 | |

| DMA | Not specified | 1 Hz | ~130 (tanδ peak) | |

| TMA | Not specified | 5 °C/min | 19.4 (under-cured), 44.9 (fully cured) | |

| Various | Atactic | Not specified | 105 - 138 | |

| Various | Atactic | Not specified | 120 |

Theoretical Models of Glass Transition

The glass transition is a complex phenomenon that is not fully understood from a theoretical standpoint. However, several models provide a framework for understanding the underlying physics.

Free Volume Theory

The free volume theory postulates that the glass transition occurs when the free volume (the volume not occupied by the polymer chains) reaches a critical value. As the polymer is cooled, the free volume decreases. Below the Tg, the free volume is "frozen," and the large-scale molecular motion ceases.

Gibbs-DiMarzio Theory

The Gibbs-DiMarzio theory is a thermodynamic model that describes the glass transition as a true second-order thermodynamic transition. It is based on the concept of configurational entropy, which is the entropy associated with the number of ways the polymer chains can be arranged. According to this theory, the configurational entropy of the system would become zero at a temperature T2, which is identified as the glass transition temperature. However, the experimental glass transition is a kinetic phenomenon, and the system falls out of equilibrium before reaching this theoretical T2. The theory has been noted to have limitations in explaining the Tg differences between PMMA tacticities.

Conclusion

The glass transition temperature is a fundamental property of atactic PMMA that governs its behavior and performance in a wide range of applications. A thorough understanding of the factors that influence the Tg and the experimental techniques used for its measurement is essential for researchers, scientists, and drug development professionals. This guide has provided a detailed overview of these aspects, offering a solid foundation for the characterization and application of a-PMMA.

An In-depth Technical Guide to the Investigation of Polymethacrylate Molecular Weight and Polydispersity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for characterizing the molecular weight (MW) and polydispersity of polymethacrylates, a critical class of polymers in drug development and biomedical applications. The control and accurate measurement of these parameters are fundamental to ensuring material consistency, predictable performance, and desired therapeutic outcomes.

Core Concepts: Molecular Weight and Polydispersity

Unlike small molecules with a single, defined molecular weight, synthetic polymers like polymethacrylates consist of a collection of chains with varying lengths. Therefore, their molecular weight is expressed as an average, with the distribution of these chain lengths described by the polydispersity.

-

Number Average Molecular Weight (Mₙ): This is the total weight of all polymer chains in a sample divided by the total number of chains. It is particularly sensitive to the presence of low molecular weight chains.

-

Weight Average Molecular Weight (Mₙ): This average is weighted by the molecular weight of each chain and is therefore more sensitive to the presence of high molecular weight chains.[1] The weight average molecular weight (Mₙ) is always greater than the number average molecular weight (Mₙ) in a polydisperse sample.[1]

-

Polydispersity Index (PDI) or Dispersity (Đ): The PDI (or Đ) is the ratio of the weight average molecular weight to the number average molecular weight (Đ = Mₙ/Mₙ).[2] It quantifies the breadth of the molecular weight distribution.[2] A PDI value of 1.0 indicates a monodisperse sample where all polymer chains are of the same length, which is typical for some natural polymers like proteins.[2] Synthetic polymers produced through controlled polymerization techniques can have narrow distributions with PDI values approaching 1.1, while conventional polymerization methods often result in broader distributions with PDI values closer to 2.0 or higher.[1][3]

The molecular weight and its distribution are critical parameters that significantly influence the physicochemical properties of polymethacrylates, including their mechanical strength, degradation kinetics, and drug release profiles, making them essential for quality control in drug delivery applications.[3][4]

Primary Analytical Technique: Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most widely used and powerful technique for determining the molecular weight distribution of polymers.[2][3] The method separates polymer molecules based on their hydrodynamic volume in solution.[2][5] Larger molecules cannot enter the pores of the chromatography column's stationary phase and thus elute first, while smaller molecules penetrate the pores to varying extents and have a longer retention time, eluting later.[3][6]

Data Summary: Molecular Weight and Polydispersity of Polymethacrylates

The synthesis method has a profound impact on the resulting molecular weight and polydispersity of polymethacrylates. Controlled radical polymerization techniques, such as RAFT and ATRP, offer significantly better control compared to conventional free radical polymerization.

Table 1: Molecular Weight Data for Poly(methyl methacrylate) (PMMA) via Various Synthesis Methods

| Synthesis Method | Initiator/Agent | Number-Average MW (Mₙ, Da) | Weight-Average MW (Mₙ, Da) | Polydispersity (Đ) | Reference |

|---|---|---|---|---|---|

| Conventional Radical | - | - | - | ~2.0 | [3] |

| Dispersion Polymerization | AIBN / poly(FOA) | 3.65 x 10⁵ | - | - | [7] |

| RAFT Polymerization | RAFT Agent / AIBN | 1.25 x 10⁶ | - | 1.21 | [7] |

| Visible Light RAFT | CPADB | - | - | ~1.2 - 1.3 | [8] |

| ATRP | SiO₂-Br | 1.70 x 10⁶ | - | - | [7] |

| Palladium NP Catalyzed | EBiB / Pd NPs | 4.65 x 10⁶ | 8.08 x 10⁶ | 1.74 | [7] |

| Palladium Carboxylate/Thiol | Pd(CF₃COO)₂ / 1-octanethiol | 1.68 x 10⁶ | 5.38 x 10⁶ | 3.20 |[9] |

Table 2: Molecular Weight Data for Poly(butyl methacrylate) (PBMA)

| Synthesis Method | Notes | Number-Average MW (Mₙ, kg/mol ) | Polydispersity (Đ) | Reference |

|---|---|---|---|---|

| Photoiniferter | Low MW Sample | 10.8 | 1.28 | [10] |

| Photoiniferter | High MW Sample | 63.8 | 1.14 | [10] |

| Polymer Blending | 50:50 wt% Blend | 33.7 | 1.70 |[10] |

Experimental Protocol: GPC/SEC Analysis of Polymethacrylates

This section outlines a standardized protocol for the reliable characterization of polymethacrylate molecular weight and polydispersity.

4.1. Instrumentation A standard GPC/SEC system consists of:

-

A solvent pump to deliver the mobile phase at a constant flow rate.[6]

-

An autosampler or manual injector to introduce the polymer solution.[6]

-

A set of GPC columns packed with porous, cross-linked gel particles (e.g., polystyrene-divinylbenzene). The choice of column pore size is critical and depends on the expected molecular weight range of the sample.

-

One or more detectors. A differential refractive index (RI) detector is most common for polymethacrylates.[11] A UV detector can be used if the polymer has a UV chromophore.[12]

4.2. Sample and Mobile Phase Preparation

-

Mobile Phase: HPLC-grade tetrahydrofuran (THF) is a widely used and effective mobile phase for various polymethacrylates, including PMMA and other acrylic/methacrylic copolymers.[13]

-

Sample Dissolution: Accurately weigh the polymethacrylate sample. Dissolve the polymer in the mobile phase (e.g., THF) to a final concentration typically between 0.5 and 2.0 mg/mL.[3][14] The optimal concentration depends on the molecular weight; lower concentrations (~0.5 mg/mL) are used for very high MW polymers (>1,000 kDa) to avoid viscosity-related issues, while higher concentrations (~2-3 mg/mL) can be used for low MW polymers (<50 kDa).[14]

-

Dissolution Time: Allow the sample to dissolve completely with gentle agitation.[3] Avoid vigorous shaking or sonication, which can cause polymer chain scission. Dissolution can take from 30 minutes for low MW polymers to over 12-24 hours for high MW samples.[14]

-

Filtration: After complete dissolution, filter the sample solution through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE membrane) to remove any dust or particulate matter that could clog the column.[3][8]

4.3. GPC/SEC System Parameters

-

Columns: A series of columns with different pore sizes may be used to cover a broad molecular weight range.

-

Flow Rate: A typical flow rate for THF is 0.3 to 1.0 mL/min.[8]

-

Temperature: Analyses are often run at a constant temperature, such as 40 °C, to ensure viscosity and refractive index stability.[8][15]

-

Injection Volume: Typically 100 µL.[12]

4.4. Calibration

-

Generate a calibration curve by injecting a series of narrow polymer standards of known molecular weight (e.g., PMMA or polystyrene standards).[3][16]

-

Plot the logarithm of the molecular weight (log M) against the corresponding elution volume.[3] This curve is then used by the GPC software to calculate the molecular weight averages of the unknown samples.

4.5. Data Analysis

-

The GPC software integrates the detector signal over the elution profile of the sample.

-

Using the calibration curve, the software calculates the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (Đ = Mₙ/Mₙ).[3]

Visualizations: Workflows and Relationships

Caption: Experimental workflow for GPC/SEC analysis of polymethacrylates.

References

- 1. polymersource.ca [polymersource.ca]

- 2. Tailoring polymer dispersity and shape of molecular weight distributions: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. resolvemass.ca [resolvemass.ca]

- 6. agilent.com [agilent.com]

- 7. Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. osti.gov [osti.gov]

- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 12. hosmed.fi [hosmed.fi]

- 13. lcms.cz [lcms.cz]

- 14. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 15. mdpi.com [mdpi.com]

- 16. agilent.com [agilent.com]

The Core Role of Polymethacrylates in Restorative Dentistry and Orthopedics: A Technical Guide

An In-depth Examination of Polymethacrylate-Based Materials in Dental Composites and Bone Cements for Researchers and Scientific Professionals.

Polymethacrylates, a versatile class of synthetic polymers, form the cornerstone of numerous critical applications in restorative medicine, particularly in dentistry and orthopedics. Their unique combination of biocompatibility, tunable mechanical properties, and ease of manipulation has established them as indispensable materials for fabricating dental restorations and securing orthopedic implants. This technical guide provides a comprehensive overview of the fundamental chemistry, material properties, and experimental validation of polymethacrylate systems in restorative dental composites and surgical bone cements.

Section 1: Polymethacrylate in Restorative Dental Composites

While traditional polymethyl methacrylate (PMMA) is a key material for denture bases and temporary crowns, modern direct restorative dental composites utilize a matrix of multifunctional methacrylate monomers to form a durable, cross-linked polymer network.[1] These composites are designed to mimic the appearance and function of natural tooth structure.

The primary role of the polymethacrylate-based matrix is to bind inorganic filler particles together, providing a moldable paste that can be hardened on demand within the tooth cavity. This matrix is responsible for the material's chemical resistance, handling characteristics, and the overall integrity of the restoration.

Composition: Dental composites are complex materials typically comprising four main components:

-

Organic Matrix: A blend of dimethacrylate monomers. The most common are Bisphenol A-glycidyl methacrylate (Bis-GMA), urethane dimethacrylate (UDMA), and triethylene glycol dimethacrylate (TEGDMA) as a diluent to reduce viscosity.[2][3]

-

Inorganic Fillers: Particles such as silica, quartz, and various glasses are incorporated to enhance mechanical properties like strength and wear resistance and to reduce polymerization shrinkage.[3]

-

Coupling Agent: Typically a silane, which creates a chemical bond between the organic matrix and the inorganic filler, crucial for transferring stress and preventing mechanical failure.

-

Initiator System: For light-cured composites, a photoinitiator (e.g., camphorquinone) and an amine accelerator are included to start the polymerization reaction upon exposure to a specific wavelength of blue light.[4]

Polymerization: The transformation from a soft paste to a hard restorative material occurs via free-radical polymerization. When activated by a dental curing light, the photoinitiator generates free radicals, which break the carbon-carbon double bonds of the methacrylate monomers, initiating a chain reaction that results in a highly cross-linked and rigid polymer network.[4] The extent of this reaction, known as the Degree of Conversion (DC), is critical to the final physical and chemical properties of the composite.[5]

Key Properties: The clinical success of a dental composite is dictated by a range of properties, including high mechanical strength to withstand chewing forces, wear resistance, color stability, and low polymerization shrinkage to prevent gap formation and secondary caries.[6][7]

Quantitative Data: Mechanical Properties of Dental Composites

The following table summarizes typical mechanical property values for modern hybrid dental composites, which are widely used for restorations in stress-bearing areas.

| Property | Typical Value Range | Relevant Standard |

| Flexural Strength | 80 - 160 MPa | ISO 4049 |

| Compressive Strength | 250 - 450 MPa | ISO 4049 |

| Vickers Hardness | 40 - 90 VHN | ISO 6507 |

| Polymerization Shrinkage | 1.5 - 3.5 % by volume | - |

| Degree of Conversion | 55 - 75 % | - |

(Note: Values can vary significantly based on the specific brand, filler type, and percentage.)[6][8][9][10][11]

Section 2: Polymethacrylate in Bone Cement

In orthopedic surgery, polymethylmethacrylate (PMMA) bone cement is the gold standard for anchoring artificial joints, such as hip and knee prostheses, to the host bone.[12] Unlike a true adhesive, PMMA cement functions as a grout, filling the space between the implant and the bone to provide mechanical stability and distribute stress.[12]

Composition: PMMA bone cement is supplied as a two-component system: a powder and a liquid.[13]

-

Powder Component: Consists of pre-polymerized PMMA beads, an initiator (benzoyl peroxide, BPO), and a radiopacifier (commonly barium sulfate or zirconium dioxide) to make the cement visible on X-rays.[13]

-

Liquid Component: Primarily methyl methacrylate (MMA) monomer, containing an accelerator or activator (N,N-dimethyl-p-toluidine, DMPT) and a stabilizer (hydroquinone) to prevent premature polymerization during storage.[13]

Polymerization: When the powder and liquid are mixed, the DMPT in the liquid reacts with the BPO in the powder to generate free radicals. This initiates the polymerization of the MMA monomer, which surrounds the existing PMMA beads. The process is a highly exothermic reaction, generating significant heat as it cures from a viscous dough into a hard, solid mass.[12] This setting process is characterized by distinct handling phases: mixing, waiting, working, and hardening.

Key Properties: The essential properties of bone cement include high compressive strength to support body weight and movement, an appropriate setting time for surgical handling, and biocompatibility.[14] However, challenges include the exothermic temperature rise, which can cause thermal necrosis to surrounding bone tissue, and the toxicity of unreacted MMA monomer that may leach out.[15]

Quantitative Data: Properties of PMMA Bone Cement

The table below presents the typical physical and mechanical properties of standard PMMA bone cements used in orthopedic surgery.

| Property | Typical Value Range | Relevant Standard |

| Compressive Strength | > 70 MPa | ISO 5833 / ASTM F451 |

| Bending Strength | > 50 MPa | ISO 5833 |

| Young's Modulus | 1.8 - 2.8 GPa | ISO 5833 |

| Peak Exothermic Temperature | 40 - 65 °C | ISO 5833 |

| Setting Time | 9 - 15 minutes | ISO 5833 |

(Note: Properties are influenced by mixing technique, temperature, and additives like antibiotics.)[3][12][14][15][16][17]

Section 3: Experimental Protocols

Standardized testing is crucial for ensuring the safety and efficacy of these medical materials. Methodologies are primarily governed by the International Organization for Standardization (ISO) and ASTM International.

Mechanical Testing (Dental Composites & Bone Cement)

Mechanical properties are evaluated according to standards such as ISO 4049 for dental composites and ISO 5833 for bone cements.[16][18][19]

-

Specimen Preparation: The material is mixed according to the manufacturer's instructions and packed into standardized molds (e.g., for flexural strength, a common dimension is 25 x 2 x 2 mm).[19] For light-cured dental composites, the material is irradiated in increments as specified. For bone cement, the material is allowed to cure fully, typically for 24 hours at 37°C to simulate physiological conditions.[20][21]

-